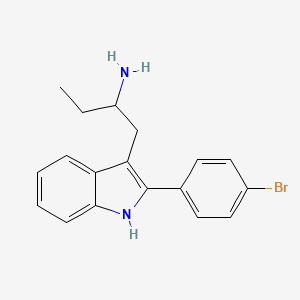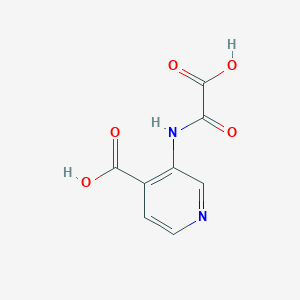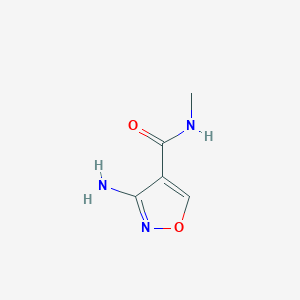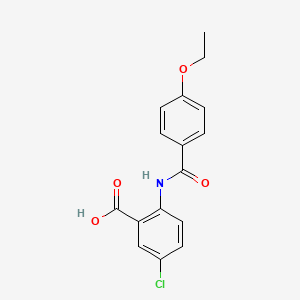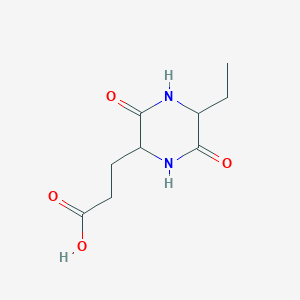
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propanoic acid moiety
Méthodes De Préparation
The synthesis of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Substitution with Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as sodium hydride.
Introduction of Propanoic Acid Moiety: The final step involves the reaction of the substituted piperazine with acrylonitrile followed by hydrolysis to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Analyse Des Réactions Chimiques
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5-Isobutyl-3,6-dioxopiperazin-2-yl)propanoic acid: This compound has a similar structure but with an isobutyl group instead of an ethyl group. It may exhibit different chemical and biological properties due to this structural difference.
3-(5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl)propanoic acid: This compound contains a carboxyethyl group, which may influence its reactivity and applications.
Propriétés
Numéro CAS |
744981-42-8 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-(5-ethyl-3,6-dioxopiperazin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-5-8(14)11-6(9(15)10-5)3-4-7(12)13/h5-6H,2-4H2,1H3,(H,10,15)(H,11,14)(H,12,13) |
Clé InChI |
MFBOYJUGXXGZFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(C(=O)N1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
![1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone](/img/structure/B13955063.png)
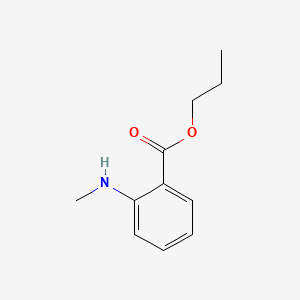
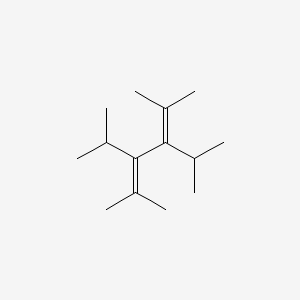
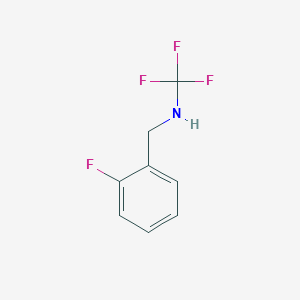
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)
